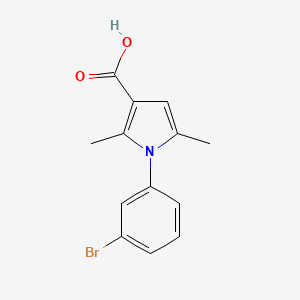

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Historical Evolution of N-Arylated Pyrrole Research

The development of N-arylated pyrroles traces its origins to early 20th-century studies on heterocyclic chemistry. Initial synthetic routes relied on classical methods such as the Paal-Knorr reaction, which involved cyclocondensation of 1,4-diketones with amines under acidic conditions. However, these methods often required harsh reaction conditions and exhibited limited substrate scope.

A paradigm shift occurred with the advent of transition-metal catalysis. The palladium-catalyzed Buchwald-Hartwig amination, for instance, enabled efficient N-arylation of pyrroles using aryl halides. Recent advancements, such as the Pd/keYPhos-catalyzed coupling of aryl chlorides with pyrroles (0.8 mol% catalyst loading), have further enhanced synthetic efficiency and functional group tolerance. Parallel developments in organocatalysis, including squaric acid-mediated cyclizations and choline chloride/urea-promoted reactions, provided complementary strategies under milder conditions.

The synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid reflects these technological strides. Modern protocols often employ sequential N-arylation and carboxylation steps, leveraging the reactivity of bromophenyl intermediates in cross-coupling reactions.

Academic Significance in Contemporary Medicinal Chemistry

Pyrrole derivatives occupy a central role in drug discovery due to their bioisosteric properties and metabolic stability. The bromophenyl substituent in 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid introduces both steric bulk and electronic modulation, enhancing binding affinity to biological targets. For example:

- Antimicrobial Applications : Pyrrole-carboxylic acids exhibit potent activity against bacterial efflux pumps, with the bromine atom facilitating halogen bonding interactions in enzyme active sites.

- Anti-inflammatory Targets : The carboxylic acid moiety enables salt bridge formation with lysine or arginine residues in cyclooxygenase-2 (COX-2), mimicking natural substrate interactions.

Recent studies have also explored this compound as a precursor to kinase inhibitors, where the dimethyl groups at positions 2 and 5 optimize hydrophobic packing in ATP-binding pockets. Its role in fragment-based drug design underscores its utility in constructing pharmacophores with tailored electronic properties.

Position of 1-(3-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid in Chemical Research

This compound (molecular weight: 294.14 g/mol) serves as a versatile intermediate in organic synthesis. Key applications include:

- Cross-Coupling Reactions : The bromine atom at the 3-position participates in Suzuki-Miyaura couplings, enabling the introduction of diverse aryl groups.

- Ligand Design : The carboxylic acid group coordinates to metal centers, facilitating the development of Pd(II) and Cu(I) catalysts for asymmetric transformations.

- Polymer Chemistry : Incorporation into conjugated polymers enhances electron transport properties in organic semiconductors.

A comparative analysis of synthetic methodologies reveals that Pd-catalyzed N-arylation achieves higher yields (>80%) compared to organocatalytic routes (40–65%) for analogous structures.

Theoretical Frameworks Governing Structure-Function Relationships

The electronic and steric features of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are governed by three principal factors:

- Electron-Withdrawing Effects : The bromophenyl group reduces electron density at the pyrrole nitrogen, lowering the pK~a~ of the NH proton (cf. pyrrole: pK~a~ ≈ 17.5). This enhances susceptibility to electrophilic substitution at the α-positions.

- Steric Modulation : The 2,5-dimethyl groups impose torsional strain, favoring planar conformations that optimize π-π stacking in supramolecular assemblies.

- Acid-Base Behavior : The carboxylic acid (pK~a~ ≈ 4.2) enables pH-dependent solubility, critical for pharmacokinetic optimization.

Quantum mechanical calculations (DFT) predict that the HOMO (-6.3 eV) localizes on the pyrrole ring, while the LUMO (-1.8 eV) resides on the bromophenyl moiety, facilitating charge-transfer interactions. These insights guide the rational design of derivatives with tailored redox properties.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-6-12(13(16)17)9(2)15(8)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSOGHQWGIRFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Hantzsch reaction forms the pyrrole core via a cascade cyclization between the β-ketoester (tert-butyl acetoacetate), amine, and 2-bromoketone. Critically, the HBr byproduct generated during pyrrole formation is utilized to hydrolyze the tert-butyl ester in situ, directly yielding the carboxylic acid without requiring a separate hydrolysis step. Optimization studies revealed that 0.5 equivalents of DIPEA provided optimal ester hydrolysis efficiency (85–90% yield) while minimizing side reactions.

Substrate Scope and Limitations

This method accommodates diverse 2-bromoketones, including those with electron-donating (-OMe, -CH3) or electron-withdrawing (-NO2, -Br) groups on the aryl ring. For the target compound, 3-bromoacetophenone serves as the bromoketone precursor, introducing the 3-bromophenyl group at the pyrrole’s 1-position. The 2,5-dimethyl substituents originate from the methylamine and tert-butyl acetoacetate, respectively. Table 1 summarizes key reaction parameters and yields for analogous pyrrole-3-carboxylic acids.

Table 1: Continuous Flow Synthesis Parameters for Pyrrole-3-Carboxylic Acids

| Bromoketone | Amine | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 3-Bromoacetophenone | Methylamine | 200 | 5.0 | 88 |

| 4-Nitroacetophenone | Ethylamine | 200 | 5.0 | 78 |

| 2-Methylacetophenone | Benzylamine | 200 | 5.0 | 82 |

Oxidation of 3-Methylpyrrole Derivatives

An alternative route involves the oxidation of a pre-formed 3-methylpyrrole intermediate to the carboxylic acid. This method, adapted from pyrazole syntheses, employs potassium permanganate (KMnO4) in acidic aqueous conditions.

Synthetic Pathway

- Pyrrole Formation : The 3-methylpyrrole intermediate is synthesized via cyclocondensation of 3-aminocrotononitrile with hydrazine hydrate at 60–90°C.

- Bromination : Electrophilic bromination at the pyrrole’s 5-position using N-bromosuccinimide (NBS) in dichloromethane.

- Oxidation : Treatment with KMnO4 in 0.1 M HCl at 50–70°C oxidizes the 3-methyl group to a carboxylic acid.

Reaction Conditions and Yields

Optimal oxidation occurs at 70°C with a 1:1 molar ratio of KMnO4 to substrate, achieving 85% yield. Lower temperatures (40°C) or reduced KMnO4 equivalents decrease yields to 76%. The method’s robustness is limited by over-oxidation risks and the need for precise pH control during workup.

Lithiation-Carboxylation of Preformed Pyrroles

A third strategy, inspired by octahydrocyclopenta[c]pyrrole syntheses, involves directed lithiation followed by carboxylation. This method is advantageous for introducing the carboxylic acid group at a late stage.

Methodology

- N-Protection : The pyrrole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized α-lithio species at the 3-position.

- Carboxylation : Quenching the lithio intermediate with carbon dioxide gas yields the carboxylic acid after Boc deprotection.

Challenges and Adaptations

This method requires stringent anhydrous conditions and cryogenic temperatures, making it less practical for large-scale synthesis. However, it offers regioselective carboxylation, which is valuable for complex analogs.

Comparative Analysis of Methods

Table 2: Comparison of Synthesis Strategies

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Continuous Flow Hantzsch | One-step, in situ hydrolysis | High-temperature conditions | 88 | High |

| Oxidation | Uses inexpensive reagents | Over-oxidation risks | 85 | Moderate |

| Lithiation-Carboxylation | Late-stage functionalization | Cryogenic conditions, complexity | 65 | Low |

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. Specifically, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .

Organic Synthesis

Building Block in Synthesis

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules. This versatility is particularly useful in the pharmaceutical industry for producing diverse drug candidates .

Material Science

Polymer Development

The compound's structural characteristics make it suitable for applications in polymer science. It can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as conductivity or thermal stability. Research is ongoing to explore its use in creating advanced materials with tailored properties .

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating substantial antimicrobial potential.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The biological and physicochemical properties of pyrrole-carboxylic acids are highly influenced by the position and type of halogen on the phenyl ring. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Acidity : The carboxylic acid group confers a pKa of ~5–6, making these compounds weakly acidic. The 4-bromo analog’s predicted pKa is 5.76.

- Thermal Stability : Brominated compounds (e.g., 4-bromo analog) exhibit higher melting points and thermal stability compared to chloro or fluoro derivatives due to increased molecular mass and halogen polarizability.

Key Research Findings

Fluorine’s electronegativity enhances electron-withdrawing effects, which could modulate the carboxylic acid’s reactivity.

Safety Profiles :

- Chlorinated analogs (e.g., 4-chloro derivative) are classified as skin/eye irritants under GHS guidelines. Brominated compounds may require similar handling precautions.

Commercial Availability: The 4-bromo analog is commercially available (Santa Cruz Biotechnology, $197/250 mg), highlighting its utility in drug discovery.

Biological Activity

1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is C₁₃H₁₂BrN₁O₂, with a molecular weight of approximately 278.14 g/mol. The compound features a bromophenyl group attached to a pyrrole ring with two methyl groups and a carboxylic acid functional group. Its structural characteristics contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds similar to 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have shown significant activity against various bacterial strains. A notable study reported that pyrrole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties when compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Pyrrole Derivative | 3.12 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Triclosan | 10 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has also been explored. Certain studies suggest that compounds containing the pyrrole structure can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Inhibition of COX-2 has been linked to reduced inflammation and pain management . Although specific data on 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid's COX inhibitory activity is limited, its structural similarity to known COX inhibitors suggests potential efficacy.

Study on Antituberculosis Activity

A recent investigation focused on the development of pyrrole derivatives as antituberculosis agents. Among the synthesized compounds, several demonstrated promising activity against Mycobacterium tuberculosis, with MIC values ranging from 5 μM to higher concentrations . This study underscores the relevance of pyrrole derivatives in combating resistant strains of tuberculosis.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and target enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These studies provide insights into the binding affinities and possible mechanisms of action at the molecular level . For instance, compounds were found to exhibit competitive inhibition against AChE, which is crucial for neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization and oxidation steps. For analogs (e.g., fluorophenyl derivatives), 3-substituted anilines react with 2,5-dimethoxytetrahydrofuran under acidic conditions. Adjusting reaction parameters (e.g., temperature, catalyst concentration) can improve yields. For bromophenyl derivatives, substituting 3-bromophenylamine and optimizing reaction time (monitored via TLC/HPLC) are critical. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., DMSO-) identify substituent positions. For example, pyrrole protons appear at δ 6.5–7.5 ppm, while bromophenyl protons resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H] ~ 323.2 g/mol for CHBrNO) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. How should researchers assess the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor via HPLC over 48–72 hours .

Advanced Research Questions

Q. What strategies are effective for designing derivatives to enhance biological activity or selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the bromophenyl group (e.g., introduce electron-withdrawing/-donating groups) or the pyrrole carboxylic acid (e.g., esterification, amide formation). For example, replacing bromine with chlorine or fluorine alters electronic properties and receptor binding .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) based on analogs like 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid .

Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., NADH-coupled reactions for dehydrogenases).

- Receptor Binding : Use competitive radioligand assays (e.g., -labeled ligands) to determine K values .

- Cytotoxicity Screening : Test against human cell lines (e.g., A549 lung cells) via MTT assays, comparing viability to positive controls (e.g., doxorubicin) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) and compound purity. For example, discrepancies in IC values may arise from differing buffer compositions or incubation times .

- Meta-Analysis : Use statistical tools (Prism, R) to aggregate data and identify outliers. Apply two-way ANOVA to assess significance of variables (e.g., substituent effects) .

Q. What computational approaches are recommended for predicting metabolic pathways or toxicity?

- Methodological Answer :

- ADMET Prediction : Use software like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.